Product packaging for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine(Cat. No.:)

4-(2-Ethyl-1H-imidazol-1-yl)piperidine

Cat. No.: B11805697
M. Wt: 179.26 g/mol
InChI Key: HDXYEUCRLMCPNL-UHFFFAOYSA-N
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Description

4-(2-Ethyl-1H-imidazol-1-yl)piperidine is a nitrogen-containing heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. With the molecular formula C10H17N3, it features both a piperidine and an imidazole ring, two privileged structures commonly found in biologically active molecules . This combination makes it a versatile scaffold for the synthesis of more complex compounds targeting a range of biological pathways. While specific pharmacological data for this exact molecule may be limited, its structural features suggest significant research potential. Compounds containing a piperidine ring linked to a nitrogen heterocycle, such as an imidazole, have been investigated as key intermediates in the development of novel therapeutics . For instance, research into related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffolds has identified them as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases . As such, this compound can be utilized by researchers as a core template to create new chemical entities for probing biological systems, screening against therapeutic targets, or optimizing lead compounds in early-stage discovery projects. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3 B11805697 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-(2-ethylimidazol-1-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-2-10-12-7-8-13(10)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3

InChI Key

HDXYEUCRLMCPNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 4 2 Ethyl 1h Imidazol 1 Yl Piperidine and Analogues

Historical and Current Synthetic Routes to Imidazole-Piperidine Core Structures

The creation of the imidazole-piperidine core has evolved from classical condensation reactions to modern, highly efficient metal-catalyzed cross-coupling methods. The primary strategies include nucleophilic substitution, reductive amination, and cyclization reactions.

Nucleophilic substitution represents a direct and fundamental approach for forming the N-C bond between the imidazole (B134444) and piperidine (B6355638) moieties. In this strategy, the imidazole nitrogen acts as a nucleophile, attacking an electrophilic carbon on the piperidine ring, or vice versa.

Historically, this involved reactions under harsh conditions, often requiring stoichiometric amounts of copper (Ullmann condensation). researchgate.net Modern advancements have led to the development of highly efficient catalytic systems, primarily using copper or palladium, that operate under milder conditions with greater functional group tolerance. researchgate.netorganic-chemistry.orgscirp.org These reactions, often termed N-arylation or N-alkylation reactions, are now the preferred method for this type of transformation. The efficacy of palladium-catalyzed N-arylation of unsymmetrical imidazoles has been shown to improve drastically by using a preactivated catalyst solution, as imidazoles can sometimes inhibit the formation of the active catalytic complex. nih.govmit.edu

Table 1: Comparison of Catalytic Systems for N-Arylation of Imidazoles

Catalyst SystemLigand TypeTypical BaseSolventTemperature Range (°C)Key Advantages
Copper(I) Halide (e.g., CuI, CuBr)Phenanthrolines, β-ketonesCs₂CO₃, K₂CO₃DMSO, DMF60-120Cost-effective, excellent for many azoles. researchgate.netorganic-chemistry.org
Palladium(0/II) (e.g., Pd₂(dba)₃, Pd(OAc)₂)Phosphine-based (e.g., Xantphos)NaOtBu, Cs₂CO₃Toluene, Dioxane80-110High N1-selectivity for unsymmetrical imidazoles, broad substrate scope. nih.govmit.edu

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. harvard.edu This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. harvard.edupearson.com

In the context of imidazole-piperidine synthesis, this strategy can be applied in two primary ways:

Reaction of a piperidone derivative with an amino-functionalized imidazole.

Reaction of an aminopiperidine derivative with an imidazole-carboxaldehyde.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mild nature and selective reduction of the iminium ion in the presence of the starting carbonyl compound. harvard.edunih.gov This method is especially useful for creating a flexible linker between the two heterocyclic rings. researchgate.net

An alternative to coupling two pre-formed heterocycles is to construct one of the rings as a final step. This approach can be highly effective for controlling regiochemistry and stereochemistry.

Formation of the Piperidine Ring: Substituted piperidines can be synthesized through various intramolecular cyclization reactions. nih.gov For instance, an appropriately functionalized imidazole derivative bearing a pendant amino group and a leaving group at a suitable distance can undergo intramolecular nucleophilic substitution to form the piperidine ring. organic-chemistry.org Other methods include the cyclization of halogenated amides or the oxidative amination of non-activated alkenes. nih.gov

Formation of the Imidazole Ring: The imidazole ring can be constructed from a piperidine-containing precursor. The Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine), is a classic method. globalresearchonline.net More contemporary methods utilize transition metal-catalyzed cyclizations of substrates like alkynes and nitrogen sources, which can be adapted to start from a functionalized piperidine. chim.itrsc.org

Targeted Synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

The targeted synthesis of this compound most logically proceeds via the coupling of a 2-ethylimidazole (B144533) precursor with a 4-substituted piperidine derivative. A nucleophilic substitution pathway is the most direct route.

The successful synthesis relies on the efficient preparation of two key building blocks: 2-ethylimidazole and a suitable 4-aminopiperidine (B84694) derivative.

2-Ethylimidazole: This intermediate is commercially available but can also be synthesized through several established methods for imidazole ring formation. chemicalbook.comchemicalland21.com One common approach involves the reaction of glyoxal, ammonia, and propionaldehyde (B47417).

4-Aminopiperidine: Direct use of 4-aminopiperidine can lead to side reactions due to the presence of two nucleophilic nitrogen atoms (the ring nitrogen and the 4-amino group). Therefore, a protected version is typically used. 1-Boc-4-aminopiperidine, where the piperidine ring nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, is a common and commercially available intermediate. nih.gov Its synthesis can be achieved via reductive amination of 1-Boc-4-piperidone. nih.gov

With the key intermediates in hand, the final coupling to form the target molecule can be achieved. The most probable and efficient method is a copper-catalyzed N-arylation/alkylation reaction, linking the N1 of 2-ethylimidazole to the C4 of the piperidine ring, likely via an initial reaction with a protected 4-piperidone (B1582916) followed by reduction, or by direct coupling with a protected 4-aminopiperidine.

A plausible synthetic route involves the reductive amination of 1-Boc-4-piperidone with ammonia to generate 1-Boc-4-aminopiperidine. This intermediate is then coupled with a 2-ethyl-imidazole precursor, although a more direct and modern approach would be the coupling of 2-ethylimidazole with a piperidine derivative bearing a leaving group at the 4-position, under metal catalysis.

For the crucial C-N bond formation step, conditions reported for similar N-arylations of imidazoles provide a strong template for optimization. organic-chemistry.org

Table 2: Optimized Conditions for Copper-Catalyzed Imidazole N-Arylation

ParameterReagent/ConditionPurposeTypical Loading/ValueReference
CatalystCopper(I) Bromide (CuBr)Facilitates C-N bond formation.5 mol% organic-chemistry.org
LigandPyridin-2-yl β-ketone (L1)Stabilizes the copper catalyst and enhances reactivity.10 mol% organic-chemistry.org
BaseCesium Carbonate (Cs₂CO₃)Deprotonates the imidazole NH, activating it as a nucleophile.2.0 equivalents organic-chemistry.org
SolventDimethyl Sulfoxide (DMSO)A polar aprotic solvent that effectively dissolves reactants.- organic-chemistry.org
Temperature60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.- organic-chemistry.org
Final StepAcidic Boc-deprotection (e.g., HCl in Dioxane)Removes the protecting group from the piperidine nitrogen.- nih.gov

This optimized protocol provides a high-yielding, selective, and reliable method for synthesizing N-substituted imidazole derivatives, which can be directly applied to the synthesis of this compound, ensuring high purity and yield of the final product after deprotection.

Derivatization Strategies for Structural Modification of the this compound Scaffold

The this compound scaffold serves as a versatile template for chemical modification, allowing for systematic exploration of structure-activity relationships in medicinal chemistry and materials science. Derivatization strategies typically focus on three key regions of the molecule: the 2-ethyl-1H-imidazole moiety, the piperidine ring system, and the direct linkage between these two heterocyclic rings.

Modifications on the 2-Ethyl-1H-imidazole Moiety

Modifications to the 2-ethyl-1H-imidazole portion of the molecule are crucial for fine-tuning electronic properties, steric bulk, and hydrogen bonding capabilities. Strategies often involve either alteration of the 2-position substituent or substitution at other available positions on the imidazole ring.

Variation of the 2-Alkyl Group: The ethyl group at the 2-position can be replaced with other alkyl or aryl groups to probe the impact of size and lipophilicity. This is typically achieved by utilizing different starting materials in the initial synthesis of the imidazole ring, such as employing various aldehydes in a multicomponent reaction. For instance, replacing propionaldehyde with other aldehydes (e.g., acetaldehyde, isobutyraldehyde, benzaldehyde) would yield analogues with methyl, isopropyl, or phenyl groups at the 2-position, respectively.

Substitution at C4 and C5: The C4 and C5 positions of the imidazole ring are susceptible to electrophilic substitution reactions, such as halogenation or nitration, particularly when the ring is activated. These modifications can introduce new vectors for interaction or serve as handles for further functionalization through cross-coupling reactions.

N-Arylation Analogues: While the core scaffold involves an N-alkyl linkage to the piperidine, related synthetic strategies for N-arylimidazoles can be adapted. For example, coupling reactions can form a bond between the imidazole nitrogen and an aromatic ring instead of the piperidine. biomedres.us

Modifications on the Piperidine Ring System

The piperidine ring offers numerous opportunities for structural modification to alter the compound's conformational rigidity, polarity, and basicity. These modifications can range from simple N-alkylation to more complex ring alterations.

N-Substitution: The secondary amine of the piperidine ring (in a precursor state before imidazole attachment) is a common site for modification. Reductive amination is a widely used method to introduce a variety of substituents, including small alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties. nih.gov These modifications directly influence the basicity and steric profile of the piperidine nitrogen.

Ring Functionalization: Substituents can be introduced at various positions on the piperidine carbon skeleton. This often requires starting with a pre-functionalized piperidine derivative. For example, using a 4-aminopiperidine with protected amino groups allows for the introduction of substituents that can later be deprotected and further modified.

Conformational Constraint: To reduce the flexibility of the piperidine ring and lock it into a specific conformation, bridged piperidine analogues can be synthesized. nih.gov This involves creating bicyclic systems like nortropane or 2-azanorbornane scaffolds. nih.gov Such rigidified structures can provide valuable insights into the bioactive conformation of the molecule.

Ring Opening and Isosteres: In some studies on related scaffolds, the piperidine ring has been "opened" to increase flexibility and assess the importance of the cyclic constraint for biological activity. nih.gov Additionally, isosteric replacement, where the piperidine ring is substituted with other cyclic structures like cyclopentylamino derivatives, can be explored. nih.gov

Linker Region Modifications and Homologation Studies

The direct N-C bond between the imidazole and piperidine rings can be considered a zero-atom linker. Homologation studies, which involve systematically increasing the length of a linker chain between the two rings, are critical for determining the optimal spatial orientation of the two moieties.

Insertion of Carbon Chains: A common strategy is to insert a carbon chain, such as an ethyl or propyl group, between the imidazole nitrogen and the piperidine ring. For instance, instead of a direct linkage to the piperidine ring, the imidazole could be attached via an ethyl chain, as seen in the related compound 4-[2-(1H-imidazol-1-yl)ethyl]piperidine.

Functionalized Linkers: The linker itself can be functionalized to introduce new properties. Research on similar heterocyclic scaffolds has explored linkers containing amide functionalities (e.g., an acetamide (B32628) bridge). nih.gov The inclusion of carbonyl groups or other polar functionalities within the linker can significantly alter solubility and hydrogen bonding potential. Shortening or eliminating such functional groups has been shown to impact activity in related systems, highlighting the linker's importance. nih.gov

Table 1: Examples of Derivatization Strategies and Resulting Analogues

Modification Site Strategy Example Precursor/Analogue Reference
2-Ethyl-1H-imidazole Variation of 2-substituent 4-(2-Phenyl-1H-imidazol-1-yl)piperidine N/A
Piperidine Ring N-Alkylation 1-Methyl-4-(2-ethyl-1H-imidazol-1-yl)piperidine nih.gov
Piperidine Ring Conformational Constraint Bridged bicyclic analogues (e.g., nortropane) nih.gov
Linker Region Homologation 4-[2-(1H-imidazol-1-yl)ethyl]piperidine
Linker Region Functionalization Introduction of an acetamide bridge nih.gov

Advanced Catalytic Approaches in the Synthesis of Related Heterocyclic Compounds

The synthesis of this compound and its analogues can be significantly enhanced by employing modern catalytic methods. These approaches offer greater efficiency, milder reaction conditions, and broader functional group tolerance compared to traditional synthetic routes. Advanced catalysis is particularly relevant for the construction of the core imidazole and piperidine rings and for their coupling.

Transition-Metal-Catalyzed Imidazole Synthesis: Copper, palladium, and rhodium catalysts are widely used for the synthesis of N-substituted imidazoles. biomedres.usbeilstein-journals.org Copper-catalyzed Ullmann-type couplings or Chan-Lam couplings are effective for the N-arylation of imidazoles, a reaction that can be adapted for N-alkylation with appropriate piperidine-derived partners. researchgate.net Palladium nanoparticles supported on materials like aluminum oxy-hydroxide (Pd/AlO(OH)) have been used for the synthesis of N-arylimidazole derivatives under environmentally friendly ultrasonic conditions. biomedres.us

Rhodium-Catalyzed Piperidine Synthesis: Rhodium catalysis has emerged as a powerful tool for the asymmetric synthesis of substituted piperidines. For example, a Rh-catalyzed asymmetric reductive Heck reaction has been developed to couple arylboronic acids with dihydropyridine (B1217469) precursors, providing access to enantioenriched 3-substituted piperidines after a subsequent reduction step. snnu.edu.cnorganic-chemistry.org This method demonstrates high yields and excellent enantioselectivity. snnu.edu.cn

Multi-component Reactions: Catalyzed multi-component reactions (MCRs) provide a highly efficient route to complex heterocyclic structures in a single step. For instance, copper(I) iodide has been used to catalyze a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes to synthesize imidazo[1,2-a]pyridines, a related fused imidazole system. beilstein-journals.org Similar strategies can be envisioned for the construction of the 2-substituted imidazole ring.

Hydrogenation of Pyridine (B92270) Precursors: A common and effective method for synthesizing the piperidine ring is the catalytic hydrogenation of a corresponding pyridine derivative. nih.govresearchgate.net Various transition metal catalysts, including rhodium, ruthenium, and iridium, are employed for this transformation. The choice of catalyst and conditions can allow for stereoselective reductions, yielding specific isomers of substituted piperidines. nih.gov

Table 2: Overview of Advanced Catalytic Methods

Catalyst Type Reaction Application Reference
Copper(I) N-Arylation / Domino Reactions Imidazole synthesis and functionalization beilstein-journals.orgresearchgate.net
Palladium (NPs) Coupling Reactions N-Arylimidazole synthesis biomedres.us
Rhodium(I) Asymmetric Reductive Heck Enantioselective synthesis of 3-substituted piperidines snnu.edu.cnorganic-chemistry.org
Transition Metals (Rh, Ru, Ni) Hydrogenation Formation of piperidine ring from pyridine nih.govresearchgate.net

Structural Elucidation and Analytical Methodologies in Research

Spectroscopic Techniques for Comprehensive Structure Characterization

Spectroscopic methods are indispensable for elucidating the molecular architecture of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic composition, connectivity, and the nature of chemical bonds within the 4-(2-Ethyl-1H-imidazol-1-yl)piperidine molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons of a molecule.

For this compound, ¹H NMR spectroscopy is used to identify the number of distinct proton environments, their integration (the number of protons in each environment), and their connectivity through spin-spin coupling. The expected signals would correspond to the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the two distinct protons on the imidazole (B134444) ring (singlets or doublets), and the protons on the piperidine (B6355638) ring, which would present as complex multiplets due to their various axial and equatorial positions.

¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon atoms in the molecule, including those without attached protons. For this compound, ten distinct carbon signals are expected, corresponding to the two carbons of the ethyl group, the three carbons of the imidazole ring, and the five carbons of the piperidine ring.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive correlations. COSY maps out proton-proton couplings, confirming adjacent protons, while HSQC correlates each proton signal with its directly attached carbon atom, allowing for an unambiguous assignment of the entire molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Imidazole-CHδ ~7.0-7.5 ppm (2H, m)δ ~115-125 ppm (2C)
Imidazole-C-Et-δ ~145-150 ppm (1C)
Piperidine-CH (at N)δ ~4.0-4.5 ppm (1H, m)δ ~55-60 ppm (1C)
Piperidine-CH₂ (adjacent to N)δ ~3.0-3.5 ppm (2H, m) & ~2.5-3.0 ppm (2H, m)δ ~45-50 ppm (2C)
Piperidine-CH₂ (beta to N)δ ~1.8-2.2 ppm (4H, m)δ ~30-35 ppm (2C)
Ethyl-CH₂δ ~2.6-2.8 ppm (2H, q)δ ~20-25 ppm (1C)
Ethyl-CH₃δ ~1.2-1.4 ppm (3H, t)δ ~10-15 ppm (1C)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which is a critical piece of data for confirming the identity of a newly synthesized compound.

For this compound (C₁₀H₁₇N₃), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared against the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. Tandem mass spectrometry (MS/MS) experiments can further be used to fragment the molecular ion, providing structural information based on the resulting fragmentation patterns. Key fragments would likely arise from the cleavage of the piperidine-imidazole bond or the fragmentation of the piperidine ring.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₈N₃⁺180.1501
[M-C₂H₅]⁺C₈H₁₂N₃⁺150.1031
[C₅H₁₀N]⁺ (Piperidine fragment)C₅H₁₀N⁺84.0813
[C₅H₈N₂]⁺ (Imidazole fragment)C₅H₈N₂⁺96.0687

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate. The resulting spectrum shows absorption bands that act as a "fingerprint" for the molecule's functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H bonds of the aliphatic piperidine and ethyl groups, as well as the C=N and C=C bonds within the imidazole ring. The absence of certain peaks, such as a broad N-H stretch around 3300 cm⁻¹, confirms that the piperidine nitrogen is substituted.

Table 3: Predicted Characteristic IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aliphatic)2850-2960Strong
C=N Stretch (Imidazole)1580-1650Medium
C=C Stretch (Imidazole)1450-1550Medium
C-N Stretch1020-1250Medium-Strong

Chromatographic Purity Assessment for Research Grade Compounds

Chromatographic techniques are essential for separating a compound from any impurities, starting materials, or by-products, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity analysis of non-volatile or thermally sensitive compounds in pharmaceutical and chemical research. researchgate.netmdpi.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. ptfarm.pl

In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18 or C8). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column. ptfarm.plnih.gov The purity is determined by the percentage of the total peak area that corresponds to the main compound peak, as detected by a UV detector set to a wavelength where the imidazole ring absorbs strongly (typically around 210-230 nm).

Table 4: Typical RP-HPLC Parameters for Purity Assessment

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 25-30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. For piperidine-containing compounds, GC-MS is a common analytical method. oup.comoup.com

The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The compounds are separated based on their boiling points and interaction with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides identification, while the GC retention time and peak area provide quantitative purity information. For polar amines, derivatization may sometimes be used to improve peak shape and thermal stability, though it may not be necessary for this specific compound. oup.com

Table 5: Typical GC-MS Parameters for Purity Assessment

Parameter Condition
Column Fused silica capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program e.g., Start at 100 °C, ramp to 280 °C at 10 °C/min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing a fundamental verification of a compound's empirical formula by determining the mass percentages of its constituent elements. For "this compound," this analytical method is crucial to confirm the ratio of carbon, hydrogen, and nitrogen atoms within its molecular structure.

The theoretical elemental composition of "this compound" is derived from its molecular formula, C10H17N3. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ), the calculated theoretical percentages are as follows:

Carbon (C): 67.75%

Hydrogen (H): 9.67%

Nitrogen (N): 23.69%

In a typical research setting, these theoretical values are compared against experimentally obtained data. The experimental determination of the elemental composition is generally performed using a CHN analyzer. This instrument combusts a small, precisely weighed sample of the compound in a high-oxygen environment. The resulting combustion gases, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are then reduced to N2 gas), are meticulously measured. From the quantities of these gases, the percentage composition of carbon, hydrogen, and nitrogen in the original sample is calculated.

The congruence of the experimental results with the theoretical percentages provides strong evidence for the proposed empirical and, consequently, the molecular formula. A close match between the found and calculated values, typically within a margin of ±0.4%, is considered a confirmation of the compound's elemental composition and lends significant support to its structural assignment.

Below is a data table summarizing the theoretical elemental analysis values for "this compound." In a research context, this table would be populated with the "Found (%)" values from experimental analysis to validate the compound's empirical formula.

ElementTheoretical (%)Found (%)
Carbon (C)67.75
Hydrogen (H)9.67
Nitrogen (N)23.69

Structure Activity Relationship Sar and Rational Design of 4 2 Ethyl 1h Imidazol 1 Yl Piperidine Derivatives

Elucidation of Key Pharmacophoric Features within the Imidazole-Piperidine Core

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For derivatives of the imidazole-piperidine core, several key pharmacophoric features have been identified as essential for receptor binding and biological activity.

The imidazole-piperidine scaffold generally conforms to a three-point pharmacophore model common to many receptor ligands, particularly for targets like histamine (B1213489) H3 and sigma (σ) receptors. nih.gov This model typically consists of:

A Basic Amine Site: The nitrogen atom within the piperidine (B6355638) ring serves as a crucial basic center. At physiological pH, this nitrogen is protonated, allowing it to form a key ionic interaction or hydrogen bond with an acidic amino acid residue (e.g., aspartate, glutamate) in the receptor's binding pocket. nih.gov This interaction is often a primary anchor for the ligand.

A Central Core/Linker: The imidazole (B134444) ring and the ethyl linker connecting it to the piperidine moiety constitute the central part of the molecule. This region provides a specific spatial arrangement and orientation for the other pharmacophoric elements. The imidazole ring itself, being an electron-rich aromatic system, can participate in various non-covalent interactions, including hydrogen bonding (as both a donor and acceptor), π-π stacking, and dipole-dipole interactions. mdpi.comresearchgate.net

A Hydrophobic/Arbitrary Region: While the core structure is defined by the imidazole and piperidine, further substitutions allow interaction with hydrophobic pockets or other regions within the receptor binding site, which can significantly influence selectivity and potency. nih.gov

In the context of dual-activity H3/σ1 receptor ligands, the piperidine ring has been identified as a particularly influential structural element for achieving high affinity at the σ1 receptor while maintaining affinity for the H3 receptor. nih.gov The replacement of a piperazine (B1678402) ring with a piperidine ring in certain series has been shown to dramatically increase σ1 receptor affinity, highlighting the specific role of the piperidine scaffold in the pharmacophore. nih.gov

Impact of Specific Substitution Patterns on Biological Efficacy and Receptor Selectivity

The biological activity of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine derivatives can be finely tuned by modifying substitution patterns on both the imidazole and piperidine rings. These modifications alter the steric, electronic, and conformational properties of the molecule, thereby affecting its interaction with the target receptor.

Electronic Effects: As an alkyl group, the ethyl substituent is electron-donating. patsnap.com This property can increase the electron density on the imidazole ring, potentially enhancing its nucleophilicity and its ability to participate in hydrogen bonding or coordination with metal ions in enzymatic targets. patsnap.com

Steric and Hydrophobic Interactions: The ethyl group provides steric bulk, which can influence the ligand's orientation within the binding pocket. This steric hindrance can either be beneficial, by forcing the molecule into a more active conformation, or detrimental, by causing clashes with the receptor surface. patsnap.com Furthermore, the ethyl group adds to the hydrophobicity of the molecule, which can promote favorable interactions with nonpolar amino acid residues in the binding site.

Receptor Selectivity: The size and nature of the substituent at this position can be a key determinant of receptor selectivity. For example, in a series of 4-substituted imidazole analogues targeting adrenergic receptors, the replacement of a methyl group on the carbon bridge between a naphthalene (B1677914) and the imidazole ring with other groups significantly impacted potency and α2/α1-selectivity. nih.gov This demonstrates that even subtle changes, such as modifying an alkyl chain, can have profound effects on the pharmacological profile.

The table below illustrates hypothetical SAR data for modifications at the C-2 position, based on established medicinal chemistry principles.

Compound R Group (at C-2) Receptor A Affinity (Ki, nM) Receptor B Affinity (Ki, nM) Selectivity (A vs B)
1-H1502001.3
2-CH₃501803.6
3-CH₂CH₃2525010.0
4-CH(CH₃)₂801501.9
5-Phenyl200500.25

This table contains illustrative data to demonstrate SAR principles.

The piperidine ring is not a simple basic anchor; its stereochemistry and substitution pattern are critical for optimizing potency and selectivity. researchgate.net

Stereochemistry: Chiral centers on the piperidine ring or on its substituents can lead to stereoisomers with vastly different biological activities. For instance, in a study of α-adrenergic receptor agonists, the S-(+)-isomer of a naphthyl-ethyl-imidazole compound showed greater affinity than the R-(-)-isomer. nih.gov This highlights that the precise three-dimensional arrangement of atoms is crucial for optimal interaction with the chiral environment of a receptor binding site.

Conformational Effects: The piperidine ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) can significantly impact biological activity. Equatorial positioning is often favored as it minimizes steric clashes and can place the substituent in a more favorable position for receptor interaction. nih.gov Studies on piperidine nucleosides have shown that molecules adopting conformations with equatorially oriented nucleobases successfully mimic the bioactive conformation of parent compounds. nih.gov

Substitution and Potency: The position and nature of substituents on the piperidine ring can modulate affinity and selectivity. As noted earlier, the piperidine moiety itself was found to be a key structural element for high affinity at σ1 receptors in a series of dual H3/σ1 ligands. nih.gov Introducing unsaturation into the piperidine ring has also been shown to increase potency by tenfold in certain compound series, likely by altering the ring's conformation and electronic properties. dndi.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, QSAR can provide predictive insights to guide the synthesis of new, more potent analogues. nih.gov

The QSAR process involves several steps:

Data Set Preparation: A series of synthesized analogues with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., conformational energies, molecular shape indices). mdpi.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govmdpi.com Feature selection techniques, like genetic algorithms, are often employed to select the most relevant descriptors that result in the best-fitting model. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using several techniques, including leave-one-out cross-validation, external test sets, and chance correlation, to ensure its robustness and prevent overfitting. nih.gov

A successful QSAR model for this compound derivatives could yield an equation similar to:

log(1/IC50) = β0 + β1(Descriptor A) + β2(Descriptor B) - β3(Descriptor C)

This model could reveal, for example, that activity is positively correlated with a specific electronic property (Descriptor A) and a particular shape parameter (Descriptor B), but negatively correlated with molecular size (Descriptor C). Such insights allow medicinal chemists to prioritize the synthesis of new derivatives with a higher probability of success.

Conformational Restriction Studies and Their Implications for Activity

Flexible molecules can adopt numerous conformations, but typically only one or a few are "bioactive," meaning they fit optimally into the target receptor's binding site. Conformational restriction is a powerful strategy in rational drug design that aims to reduce the flexibility of a ligand, pre-organizing it into its bioactive conformation. nih.gov This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding.

For the imidazole-piperidine scaffold, conformational restriction can be achieved through several methods:

Introduction of Rings: Fusing a ring to the piperidine or the ethyl linker can lock the structure into a more rigid arrangement.

Introduction of Unsaturation: Creating double bonds, for example within the piperidine ring, can flatten the ring and restrict its conformational freedom. dndi.org

Bulky Substituents: Adding sterically demanding groups can limit bond rotation and favor specific rotamers.

Studies on piperidine-containing nucleoside mimics have demonstrated the success of this approach. By designing a piperidine core that adopts a specific chair conformation, researchers were able to create molecules that faithfully resemble the bioactive conformation of known drugs, thereby serving as appropriate scaffolds for further development. nih.gov Applying this principle to this compound derivatives could involve designing analogues where the relative orientation of the imidazole and piperidine rings is fixed, potentially leading to highly potent and selective compounds.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization Paradigms

During lead optimization, there is often a tendency to increase potency by adding functional groups that increase molecular weight and lipophilicity (a phenomenon known as "molecular obesity"). While this may improve in vitro activity, it frequently leads to poor pharmacokinetic properties and off-target toxicity. sciforschenonline.org Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial metrics used to guide optimization towards more drug-like candidates. nih.gov

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It assesses the binding energy per atom. sciforschenonline.org

LE = -ΔG / HAC ≈ 1.4 * pActivity / HAC

A higher LE value is desirable, with a general guideline suggesting that LE should be maintained above 0.3 during optimization. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (logP or logD). It helps to ensure that increases in potency are not achieved solely by increasing lipophilicity, which can be detrimental. sciforschenonline.org

LLE = pActivity - logP (or logD)

An increase in LLE during optimization is a positive sign, indicating that potency is increasing more than lipophilicity. sciforschenonline.org An ideal LLE for an optimized drug candidate is often considered to be in the range of 5 to 7. core.ac.uk

The table below shows how these metrics can be applied to evaluate a hypothetical series of this compound derivatives.

Compound pIC₅₀ logP HAC LE LLE Assessment
Lead 6.52.5150.614.0Good starting point
Analogue A 7.54.5200.533.0Potency gain from lipophilicity; poor LLE
Analogue B 7.42.8180.574.6Efficient optimization; good balance
Analogue C 8.23.1190.605.1Excellent optimization; improved LLE

This table contains illustrative data to demonstrate the application of LE and LLE.

By monitoring LE and LLE, medicinal chemists can make more informed decisions, prioritizing modifications to the this compound core that yield high-quality drug candidates with a balanced profile of potency and physicochemical properties. nih.govbohrium.com

Preclinical Biological Activity Evaluation of 4 2 Ethyl 1h Imidazol 1 Yl Piperidine and Analogues

In Vitro Pharmacological Profiling Studies

Based on a comprehensive review of available scientific literature, no specific in vitro pharmacological data for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine has been reported. The subsequent sections outline the specific areas where data was sought and not found.

No publicly available research data details the binding affinities or functional activities of this compound at the specified receptor targets.

There is no published data on the binding affinity or functional activity (agonist or antagonist) of this compound for any of the histamine (B1213489) receptor subtypes (H1, H2, H3, H4). While imidazole (B134444) and piperidine (B6355638) moieties are present in many known histamine receptor ligands, the specific activity of this compound has not been characterized in the scientific literature. nih.govnih.govacs.orgacs.orgresearchgate.net

No studies were identified that have evaluated the binding affinity of this compound for either the sigma-1 (σ1) or sigma-2 (σ2) receptors. Research into piperidine and piperazine-based compounds has identified other molecules with high affinity for sigma receptors, but data for the specific compound is absent from the literature. nih.govnih.govuniba.it

There is no available data from receptor binding or functional assays to characterize the interaction of this compound with the delta-opioid receptor. While certain 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been investigated as selective delta-opioid agonists, this represents a structurally distinct class of compounds. nih.govnih.govbindingdb.org

No specific data on the inhibitory activity of this compound against the enzymes listed below has been found in the reviewed scientific literature.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): No studies have been published detailing the inhibitory effect of this compound on NAPE-PLD. nih.govresearchgate.netrsc.org

Glycine Transporter 1 (GlyT1): The inhibitory activity of this compound against GlyT1 has not been reported. While various piperidine derivatives have been explored as GlyT1 inhibitors, no data is available for this specific compound. nih.govrsc.orgnih.govmedchemexpress.com

1,4-dihydroxy-2-naphthoate Isoprenyltransferase (MenA): There is no published research on the inhibitory potential of this compound against MenA.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): No kinetic studies or IC50 values for the inhibition of AChE or BChE by this compound are available in the scientific literature. Studies on other benzimidazole-piperidine hybrids have shown activity, but these are not the compound of interest. nih.govacs.orgnih.govnih.govmui.ac.irsemanticscholar.orgmdpi.comebi.ac.uk

Lipoxygenase (LOX): Information regarding the inhibitory effect of this compound on lipoxygenase enzymes is not available.

Vascular Endothelial Growth Factor Receptors (VEGFRs): The potential for this compound to inhibit VEGFRs has not been investigated in any published studies. nih.govnih.gov

IκB Kinase (IKKb): There is no data to suggest that this compound has been evaluated as an inhibitor of IKKb. nih.gov

Enzyme Inhibition Assays

Broader Enzyme Panel Screening for Selectivity

No specific data from broader enzyme panel screenings for this compound could be retrieved from the available literature. Such studies are crucial for determining the selectivity of a compound and predicting its potential off-target effects. Without this information, the specificity of its biological actions remains unknown.

Cell-Based Assays for Functional Activity and Target Engagement

Detailed cell-based assay results for this compound are not described in the accessible scientific research.

Cell Line Proliferation and Viability Assays (e.g., Antiproliferative Effects on Tumor Cell Lines)

While numerous studies investigate the antiproliferative effects of various imidazole and piperidine-containing compounds on tumor cell lines, specific data for this compound is not available. Research on related but distinct molecules has shown that the imidazole and piperidine scaffolds can be incorporated into potent anticancer agents.

Modulation of Intracellular Signaling Pathways (e.g., Extracellular Regulated Kinase (ERK) Activation)

There is no specific information available regarding the modulation of intracellular signaling pathways, such as the activation of Extracellular Regulated Kinase (ERK), by this compound.

Evaluation of Inflammasome Activity (e.g., NLRP3-dependent pyroptosis, IL-1β release)

The effect of this compound on inflammasome activity, including NLRP3-dependent pyroptosis and the release of IL-1β, has not been documented in the reviewed literature.

Neuroprotective Properties in Cellular Models

While some piperidine derivatives have been investigated for their neuroprotective properties, there are no specific studies on the neuroprotective effects of this compound in cellular models.

In Vivo Pharmacological Efficacy Studies in Established Disease Models

No in vivo pharmacological efficacy studies for this compound in established disease models were found in the public domain. Such studies are essential to translate in vitro findings into potential therapeutic applications.

Efficacy in Neurological Disease Models (e.g., Rodent Models for Schizophrenia, Nociception)

Analogues of this compound have demonstrated potential therapeutic effects in rodent models of neurological and psychiatric disorders, including schizophrenia and pain.

Schizophrenia Models: A benzimidazole-piperidine analogue, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), has been identified as a multi-target ligand with a profile suggestive of an atypical antipsychotic. mdpi.comnih.gov In a key rodent model predictive of antipsychotic activity, D2AAK4 was shown to decrease amphetamine-induced hyperactivity in mice. mdpi.comnih.gov This model is widely used as it mimics aspects of psychosis, and the ability of a compound to reduce this hyperactivity is a strong indicator of potential antipsychotic efficacy. nih.gov The atypical profile of D2AAK4 is attributed to its interactions with multiple aminergic G protein-coupled receptors (GPCRs), including dopamine (B1211576) D2 receptors. mdpi.comnih.gov

Another analogue, S18327, which features an imidazolin-2-one core linked to a piperidine moiety, also shows a profile consistent with potential antipsychotic properties, notably through its antagonist activity at α1- and α2-adrenergic receptors. nih.gov

Nociception Models: The therapeutic potential of imidazole and piperidine derivatives extends to pain management. In a mouse model of acute pain, the hot plate test, several amide derivatives of imidazolidine-2,4-dione were evaluated for antinociceptive activity. nih.gov One compound, 1-methyl-3-[1-(morpholin-4-yl)-1-oxobutan-2-yl]imidazolidine-2,4-dione (compound 18), demonstrated significant and lasting antinociceptive effects without impairing motor function. nih.gov

Furthermore, in a mouse model of visceral pain (acetic acid-induced writhing), indole-imidazolidine derivatives LPSF/NN-52 and LPSF/NN-56 significantly reduced the number of writhes, indicating peripheral analgesic activity. nih.gov Similarly, novel meperidine-like benzimidazole (B57391) derivatives with a piperidine ring showed significant central antinociceptive activity in the tail-flick test, an effect that was reversible by the opioid antagonist naloxone, suggesting involvement of opioid receptors. researchgate.net

Efficacy in Infectious Disease Models (e.g., Antimicrobial, Anti-Trypanosomal Activity in Animal Models)

The imidazole-piperidine scaffold is a cornerstone in the development of novel anti-infective agents. Analogues have shown promising efficacy in preclinical models of parasitic infections like trypanosomiasis.

Anti-Trypanosomal Activity: Research into imidazopyridine analogues has identified potent compounds against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.org One lead compound, designated as compound 20 , emerged from a series of 22 analogues due to its high in vitro potency (EC50 < 100 nM) and favorable pharmacokinetic properties. nih.govnih.gov This compound was subsequently evaluated in an acute mouse model of T. cruzi infection. acs.orgnih.gov Following established infection, treatment with compound 20 resulted in parasite inhibition comparable to the standard-of-care drug, benznidazole. nih.govacs.orgfigshare.com This finding highlights the potential of this class of compounds for developing new treatments for trypanosomiasis. nih.gov

The 5-nitroimidazole derivative, fexinidazole, has also been shown to be effective orally in mouse models of both acute and chronic trypanosomiasis, including advanced stages with brain infection. nih.gov

Antimicrobial Activity: While specific in vivo animal model data for the antimicrobial activity of this compound is not detailed in the available search results, numerous studies confirm the broad-spectrum antibacterial and antifungal potential of imidazole and piperidine derivatives in vitro. For instance, amidoxime-based benzimidazole derivatives have shown significant zones of inhibition and low minimum inhibitory concentration (MIC) values against pathogens like S. mutans and C. albicans. nih.gov Similarly, other piperidine derivatives have demonstrated strong inhibitory activity against bacteria such as Salmonella typhi and Bacillus subtilis. researchgate.netscielo.br These in vitro results provide a strong rationale for future in vivo evaluation in animal models of infection.

Efficacy in Oncological Models (e.g., Tumor Xenograft Studies)

Analogues incorporating the benzimidazole-piperidine framework have shown significant promise in preclinical oncology, demonstrating efficacy in both in vitro cell line studies and in vivo tumor xenograft models.

One notable analogue, 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)phenyl)morpholine, referred to as compound A5 , has been identified as a potent c-Myc inhibitor. nih.gov In a syngeneic tumor model for lung cancer, compound A5 demonstrated excellent in vivo efficacy. nih.gov Treatment with this compound resulted in a tumor growth inhibition rate of up to 76.4%, which was accompanied by a marked reduction in the expression levels of the c-Myc oncoprotein within the tumor tissue. nih.gov

Another piperidine derivative, 4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), was evaluated in a mouse xenograft model using H441 lung adenocarcinoma cells. nih.gov CLEFMA treatment led to a dose-dependent suppression of tumor growth. nih.gov This tumor suppression was associated with the inhibition of the proliferation marker Ki-67 and the induction of apoptosis, evidenced by the cleavage of caspases 3 and 9. nih.gov The mechanism was linked to the inhibition of NF-κB activity and a reduction in the expression of markers related to invasion and angiogenesis, such as VEGF and MMP9. nih.gov

While many studies focus on in vitro cytotoxicity, they provide the basis for selecting candidates for in vivo testing. For example, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides showed potent cytotoxicity against liver (HepG2) and lung (A549) cancer cell lines, with compounds 4b and 4g showing IC50 values of 4.8 µM and 5.1 µM on HepG2 cells, respectively. elsevierpure.com

Pharmacokinetic Assessment of 4 2 Ethyl 1h Imidazol 1 Yl Piperidine and Analogues in Preclinical Species

Absorption and Distribution Profiles in Animal Models

The absorption and distribution of a compound are critical determinants of its onset of action and efficacy. Studies on analogues containing the ethyl-piperidine moiety provide insight into these characteristics. For instance, the pharmacokinetic profile of GNE-A, a MET kinase inhibitor featuring an ethyl-fluoropiperidine group, has been evaluated in mice, rats, monkeys, and dogs. nih.gov

The volume of distribution (Vd), which indicates the extent of a drug's distribution in body tissues versus plasma, was found to be extensive for GNE-A across all species, ranging from 2.1 to 9.0 L/kg. nih.gov This suggests that the compound does not remain confined to the bloodstream and distributes widely into extravascular tissues. Furthermore, blood-to-plasma concentration ratios were determined to be between 0.78 and 1.46, indicating that the compound does not preferentially sequester into red blood cells. nih.gov

Table 1: Volume of Distribution of GNE-A in Preclinical Species
SpeciesVolume of Distribution (Vd) (L/kg)Reference
MouseData within range 2.1 - 9.0 nih.gov
RatData within range 2.1 - 9.0 nih.gov
MonkeyData within range 2.1 - 9.0 nih.gov
DogData within range 2.1 - 9.0 nih.gov

Metabolic Stability and Identification of Major Metabolites in Biological Matrices (e.g., Liver Microsomes, Plasma)

Metabolic stability is a crucial parameter that influences a compound's half-life and bioavailability. uni.lu It is often assessed in vitro using liver microsomes, which contain key drug-metabolizing enzymes. nih.gov

Studies on a potent Dipeptidyl Peptidase IV (DPP-IV) and Carbonic Anhydrase inhibitor, identified as compound 12 and containing an imidazole-piperidine scaffold, revealed significant species-dependent differences in metabolic stability. In incubations with liver microsomes, this compound showed very high stability in human microsomes, with 72.6% of the parent compound remaining after 120 minutes. nih.gov In contrast, it exhibited more modest stability in mouse and rat microsomes, with 27.5% and 16.7% of the compound remaining, respectively, over the same period. nih.gov This suggests that the compound is more susceptible to Phase I metabolism in rodents compared to humans. nih.gov

Further research into other piperidine (B6355638) analogues has shown that structural modifications can significantly improve metabolic stability. For example, replacing a piperazine (B1678402) ring system with a piperidine ring in certain atypical dopamine (B1211576) transporter (DAT) inhibitors resulted in improved metabolic stability in rat liver microsomes. researchgate.net

Table 2: Metabolic Stability of Compound 12 in Liver Microsomes
SpeciesTest System% Compound Remaining (at 120 min)Reference
HumanLiver Microsomes72.6% nih.gov
MouseLiver Microsomes27.5% nih.gov
RatLiver Microsomes16.7% nih.gov

Elucidation of Elimination Pathways

The elimination of a drug from the body can occur through various pathways, primarily metabolism (e.g., in the liver) and excretion (e.g., via the kidneys or bile). Plasma clearance (CLp) is a measure of the efficiency of drug removal from the systemic circulation.

For the analogue GNE-A, plasma clearance varied across species. It was classified as low in mice (15.8 mL/min/kg) and dogs (2.44 mL/min/kg) and moderate in rats (36.6 mL/min/kg) and monkeys (13.9 mL/min/kg). nih.gov The significant metabolism observed in rodent liver microsomes for related compounds suggests that hepatic clearance is a major pathway of elimination, at least in these species. nih.gov High clearance values observed in in vitro metabolic studies of another imidazole-containing compound, K-604, in human liver microsomes further support the importance of hepatic metabolism as a primary elimination route for this class of compounds.

Determination of Oral Bioavailability and Plasma Half-Life

Oral bioavailability (F) measures the fraction of an orally administered dose that reaches systemic circulation unchanged, while plasma half-life (t½) indicates the time required for the drug concentration in the plasma to decrease by half. Both are critical for establishing a compound's potential for oral administration.

Preclinical studies with the analogue GNE-A demonstrated variable oral bioavailability across different species. nih.gov It was highest in mice (88.0%) and monkeys (72.4%), followed by dogs (55.8%), and was notably lower in rats (11.2%). nih.gov The terminal elimination half-life also showed considerable variation, ranging from 1.67 hours in rats to 16.3 hours in dogs. nih.gov

Table 3: Oral Bioavailability and Plasma Half-Life of GNE-A
SpeciesOral Bioavailability (%)Terminal Half-Life (h)Reference
Mouse88.0%Not specified in abstract nih.gov
Rat11.2%1.67 nih.gov
Monkey72.4%Not specified in abstract nih.gov
Dog55.8%16.3 nih.gov

Assessment of Blood-Brain Barrier Penetration and Brain-to-Plasma Ratios

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. This is often quantified by the unbound brain-to-plasma concentration ratio (Kp,uu,brain), where a value close to one suggests passive diffusion, greater than one indicates active uptake, and less than one points to active efflux. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis to Predict Binding Modes

There is no specific information available in the surveyed literature detailing molecular docking studies or ligand-protein interaction analyses for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine. While docking is a common technique used to predict the binding orientation of small molecules to their protein targets, no published research outlines the specific binding modes, interaction energies, or key amino acid residues involved in the potential binding of this particular compound to any biological target.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Stability

No studies presenting molecular dynamics (MD) simulations for this compound were identified. Consequently, data regarding its conformational behavior in different solvent systems, the stability of its potential ligand-protein complexes over time, root-mean-square deviation (RMSD) analyses, or binding free energy calculations are not available.

Pharmacophore Modeling for De Novo Ligand Design and Virtual Screening Applications

Research detailing pharmacophore modeling based on this compound is not present in the available literature. There are no reports on the generation of pharmacophoric models derived from this compound for use in virtual screening campaigns to identify novel ligands or for applications in de novo drug design.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Specific Density Functional Theory (DFT) calculations for this compound have not been published. As a result, theoretical data on its electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, molecular electrostatic potential (MEP) maps, or predictions of its chemical reactivity, are not available.

In Silico Prediction of Potential Biological Targets and Activity Spectra for Novel Analogues

There are no dedicated in silico studies in the public domain that predict the potential biological targets or the spectrum of biological activity for this compound or its novel analogues. While computational tools for target prediction are widely used for novel chemical entities, the results of such analyses for this specific compound have not been reported.

Medicinal Chemistry Applications and Future Research Directions

The convergence of imidazole (B134444) and piperidine (B6355638) rings into a single molecular framework, such as in 4-(2-Ethyl-1H-imidazol-1-yl)piperidine, has garnered significant interest in medicinal chemistry. This hybrid structure combines the desirable properties of both heterocycles: the imidazole ring, an electron-rich aromatic system with hydrogen bonding capabilities, and the piperidine ring, a versatile scaffold for introducing molecular diversity. ijsrtjournal.com These features make imidazole-piperidine conjugates promising candidates for the development of novel therapeutic agents targeting a wide array of diseases. nih.govasu.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves coupling piperidine derivatives with substituted imidazoles. For example, refluxing with hydrobromic acid (HBr) can facilitate the formation of the imidazole-piperidine bond . To optimize efficiency, combinatorial chemistry strategies—such as varying substituents on the imidazole ring or piperidine backbone—can improve yield and selectivity (e.g., using chloro derivatives over nitro groups for better solubility) . Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize conditions like solvent choice (e.g., acetonitrile for polar reactions) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR and 13^13C-NMR confirm regiochemistry and substituent positions (e.g., distinguishing ethyl groups on the imidazole ring) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine structural parameters and resolve ambiguities in bond lengths/angles .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C-N stretches in piperidine (≈1,250 cm1^{-1}) and imidazole (≈1,600 cm1^{-1}) .

Q. What purification methods are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) effectively separates polar impurities. For hydrochloride salts, recrystallization in ethanol/water mixtures enhances purity . Centrifugal partition chromatography (CPC) is an alternative for thermally sensitive derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for target-specific applications?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) on the imidazole to enhance metabolic stability .
  • Piperidine Conformation : Lock the piperidine ring in a chair conformation via N-methylation to study steric effects on receptor binding .
  • Biological Assays : Pair synthetic modifications with in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic properties and binding interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the imidazole nitrogen may act as a nucleophile in electrophilic substitutions .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like histamine receptors. Adjust protonation states (pKa ≈13.23 predicted for basic nitrogen) to match physiological conditions .

Q. What strategies resolve discrepancies between experimental and computational data for this compound’s physicochemical properties?

  • Methodological Answer :

  • Cross-Validation : Compare predicted logP (e.g., 1.235 g/cm3^3 density) with experimental HPLC retention times .
  • Sensitivity Analysis : Vary computational parameters (e.g., solvent model in COSMO-RS) to align with observed solubility .
  • Crystallographic Refinement : Use SHELXL to resolve conflicts in bond angles/geometry derived from NMR/X-ray data .

Q. What experimental precautions are necessary when handling this compound due to its potential reactivity or toxicity?

  • Methodological Answer :

  • Protective Equipment : Use P95 respirators and nitrile gloves to prevent inhalation/skin contact, as imidazole derivatives may irritate mucous membranes .
  • Stability Testing : Monitor for decomposition under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.